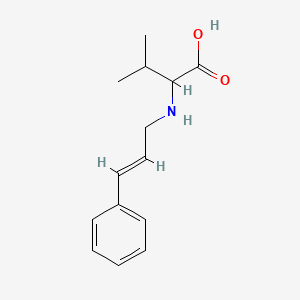

N-cinnamylvaline

説明

N-Cinnamylvaline is a synthetic amino acid derivative where a cinnamyl group (C₆H₅-CH₂-CH₂-) is attached to the nitrogen atom of valine, a branched-chain aliphatic amino acid. This modification introduces an aromatic moiety, significantly altering the compound's physicochemical and biological properties compared to valine. The cinnamyl group likely enhances lipophilicity, influencing membrane permeability and metabolic stability, making it relevant in drug design and chiral synthesis .

特性

IUPAC Name |

3-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(2)13(14(16)17)15-10-6-9-12-7-4-3-5-8-12/h3-9,11,13,15H,10H2,1-2H3,(H,16,17)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVKXHHHEIEDHS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)NC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: N-cinnamylvaline can be synthesized through a series of organic reactions. One common method involves the reaction of cinnamyl chloride with valine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-cinnamylvaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: N-cinnamylvaline undergoes various chemical reactions, including:

Oxidation: The cinnamyl group can be oxidized to form cinnamic acid derivatives.

Reduction: The double bond in the cinnamyl group can be reduced to form N-cinnamylvaline derivatives.

Substitution: The amino group in valine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Cinnamic acid derivatives.

Reduction: Saturated N-cinnamylvaline derivatives.

Substitution: N-substituted valine derivatives.

科学的研究の応用

N-cinnamylvaline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of N-cinnamylvaline involves its interaction with biological targets. The cinnamyl group can interact with cellular membranes, potentially disrupting their integrity. Additionally, the compound may inhibit specific enzymes or proteins involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation.

類似化合物との比較

Structural and Functional Group Comparisons

Key Observations :

Physicochemical Properties

Key Findings :

- N-Cinnamylvaline’s higher logP compared to N-methylalanine suggests better membrane permeability but lower aqueous solubility, a critical factor in pharmacokinetics.

- The ester group in N-acetyl-5-hydroxy-norvaline methyl ester improves solubility relative to N-cinnamylvaline, though at the cost of stability .

生物活性

N-cinnamylvaline is a synthetic derivative of cinnamic acid, known for its diverse biological activities. This article delves into the compound's antimicrobial, anticancer, and antioxidant properties, drawing from various research studies and findings.

Overview of N-cinnamylvaline

N-cinnamylvaline is characterized by the presence of a cinnamyl group attached to the amino acid valine. This structural modification is believed to enhance its biological efficacy compared to its parent compounds. The biological activities of N-cinnamylvaline can be attributed to its ability to interact with cellular targets, influencing various biochemical pathways.

Antimicrobial Activity

Mechanism of Action

N-cinnamylvaline exhibits significant antimicrobial activity against a variety of pathogenic bacteria. Its mechanism primarily involves disrupting bacterial cell membranes, leading to cell lysis. Studies show that it can inhibit biofilm formation, which is crucial in preventing chronic infections.

Research Findings

A study evaluating the antimicrobial efficacy of several cinnamic acid derivatives, including N-cinnamylvaline, reported minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted that N-cinnamylvaline had an MIC comparable to other effective antimicrobial agents (Table 1).

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-cinnamylvaline | 32 | Staphylococcus aureus |

| Cinnamic acid | 64 | Escherichia coli |

| Ethyl cinnamate | 50 | Pseudomonas aeruginosa |

Anticancer Activity

In Vitro Studies

N-cinnamylvaline has shown promising anticancer properties in various in vitro studies. The compound's cytotoxicity was assessed using different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values indicated potent activity, particularly against MCF-7 cells (Table 2).

Case Studies

Case studies have illustrated the effectiveness of N-cinnamylvaline in combination therapies. For instance, when used alongside conventional chemotherapeutics, enhanced apoptosis in cancer cells was observed, suggesting a synergistic effect that warrants further investigation.

Antioxidant Activity

Mechanism and Efficacy

The antioxidant potential of N-cinnamylvaline is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings

In a comparative study of various cinnamic acid derivatives, N-cinnamylvaline exhibited strong antioxidant activity with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid (Table 3).

| Compound | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| N-cinnamylvaline | 25 | Ascorbic Acid (50) |

| Cinnamic acid | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。